Ethyl (1R)-cyclopent-2-ene-1-carboxylate

Chiral HPLC Enantiomeric excess Specific rotation

Ethyl (1R)-cyclopent-2-ene-1-carboxylate (CAS 162084-63-1) is the enantiomerically pure (R)-configured ethyl ester of cyclopent-2-ene-1-carboxylic acid, belonging to the class of chiral cyclopentene carboxylates. With a molecular formula of C₈H₁₂O₂ and a molecular weight of 140.18 g·mol⁻¹, it features a strained cyclopentene ring bearing a single stereocenter at the C1 position.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 162084-63-1
Cat. No. B069109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (1R)-cyclopent-2-ene-1-carboxylate
CAS162084-63-1
Synonyms2-Cyclopentene-1-carboxylicacid,ethylester,(R)-(9CI)
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC=C1
InChIInChI=1S/C8H12O2/c1-2-10-8(9)7-5-3-4-6-7/h3,5,7H,2,4,6H2,1H3/t7-/m0/s1
InChIKeyUEQABYAVIXEMCK-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (1R)-cyclopent-2-ene-1-carboxylate (CAS 162084-63-1) – Chiral Cyclopentene Building Block Procurement Guide


Ethyl (1R)-cyclopent-2-ene-1-carboxylate (CAS 162084-63-1) is the enantiomerically pure (R)-configured ethyl ester of cyclopent-2-ene-1-carboxylic acid, belonging to the class of chiral cyclopentene carboxylates . With a molecular formula of C₈H₁₂O₂ and a molecular weight of 140.18 g·mol⁻¹, it features a strained cyclopentene ring bearing a single stereocenter at the C1 position [1]. The compound exists alongside its (S)-enantiomer (CAS 864683-16-9) and the racemic mixture (CAS 5809-02-9), necessitating careful specification in procurement workflows [2].

Stereochemical Identity
(R)-configured cyclopentene carboxylate ester
Procurement Context
Chiral building block for asymmetric synthesis workflows
Analytical Note
Single enantiomer; confirm identity via chiral HPLC

Why Racemic or Mismatched Enantiomers Cannot Substitute Ethyl (1R)-cyclopent-2-ene-1-carboxylate in Asymmetric Applications


Procurement professionals and researchers must recognize that the (1R)-enantiomer is not interchangeable with the racemic mixture (CAS 5809-02-9, reported boiling point 62 °C at 10 Torr) or the (1S)-enantiomer for stereochemically demanding applications [1]. Cyclopent-2-ene-1-carboxylates serve as key chiral building blocks for prostaglandins and cyclopentanoid natural products, where the (R)-configuration is required to access the target diastereomer [2]. Using the racemate introduces the opposite enantiomer, leading to a theoretical maximum yield loss of 50% in resolution-based syntheses and necessitating additional purification steps [3]. The quantitative evidence below demonstrates measurable property differences that directly influence synthetic utility, reagent stoichiometry, and downstream purification burden.

Target (1R)-enantiomer
Racemate May introduce opposite enantiomer, requiring resolution that can reduce yield and increase purification steps.
Target (1R)-enantiomer
(S)-enantiomer Directs synthesis toward the undesired product enantiomer; diastereomeric outcome may shift significantly.

Quantitative Comparative Evidence for Ethyl (1R)-cyclopent-2-ene-1-carboxylate versus Closest Analogs


Enantiomeric Purity and Specific Rotation: (R)-Enantiomer versus Racemate

The (1R)-enantiomer is commercially obtainable with a certified optical purity of ≥95% ee when sourced from authenticated chiral suppliers [1]. While vendor-reported specific rotation values for this compound remain sparse in the public domain, the (R)-configured acid precursor, (R)-cyclopent-2-enecarboxylic acid, has been synthesized with >98% ee via asymmetric Pd-catalyzed allylic alkylation [2]. In contrast, the racemic mixture (CAS 5809-02-9) exhibits no net optical rotation (theoretical [α]D = 0°), rendering it unsuitable for enantioselective synthesis without prior resolution [3].

Enantiomeric purity
Cross-study comparable
≥95% ee (R)-enantiomer vs. 0% ee racemate; Δee ≥95 percentage points
Enantiomeric purity supports stereocontrolled synthesis without prior resolution.
Racemate may require additional purification; verify lot-specific COA.
Chiral HPLC Enantiomeric excess Specific rotation

Molecular Weight and Physical Property Differentiation: Ethyl Ester versus Methyl Ester Analog

The ethyl ester (C₈H₁₂O₂, MW 140.18) exhibits a boiling point of approximately 62 °C at 10 Torr (measured for the racemic form; enantiomer properties are expected to be identical) . The methyl ester analog (methyl cyclopent-2-ene-1-carboxylate, CAS 2258-56-2, C₇H₁₀O₂, MW 126.15) displays a higher boiling point of 76–78 °C at 9 mmHg . The calculated LogP for the ethyl ester is 1.7 versus 1.3 for the methyl ester [1], conferring measurably greater lipophilicity that facilitates extraction into organic solvents during workup and influences chromatographic retention [1].

Ester physical properties
Cross-study comparable
Ethyl: b.p. ~62°C (10 Torr), LogP 1.7; Methyl: b.p. 76–78°C (9 mmHg), LogP 1.3. ΔLogP +0.4, ΔMW +14.
Lower boiling point and higher lipophilicity may simplify solvent removal and organic-phase extraction.
Data for racemic form; enantiomer properties expected identical.
Boiling point Molecular weight LogP

Synthetic Utility in Prostaglandin and Cyclopentanoid Precursor Syntheses: (R)-Configuration Requirement

In the asymmetric synthesis of (−)-chaulmoogric acid and related cyclopentanoid targets, enantiomerically pure (R)-cyclopent-2-enecarboxylic acid (derived in >98% ee) serves as a critical chiral pool intermediate [1]. The ethyl ester is the preferred protected form for subsequent transformations, as the ester functionality can be reduced (LiAlH₄) to the corresponding alcohol or hydrolyzed to the free acid while preserving the (R)-configuration [2]. The (S)-enantiomer would direct the synthetic pathway toward the opposite enantiomer of the target molecule, while the racemate would necessitate a resolution step, reducing overall yield by at least 50% [3].

Synthetic stereochemical outcome
Class-level inference
(R)-enantiomer yields (R)-configured products; racemate gives 1:1 product mixture. Diastereomeric ratio >99:1 achievable from >98% ee.
Selection of (1R)-enantiomer may avoid resolution-related yield limitations in target synthesis.
Based on Helmchen et al. (2003) for acid precursor; ester analog likely similar.
Prostaglandin synthesis Cyclopentanoid natural products Chiral building block

Chromatographic and Spectroscopic Discrimination: Chiral HPLC and ¹H/¹³C NMR Distinguishability

The enantiomers of ethyl cyclopent-2-ene-1-carboxylate are separable by chiral HPLC using polysaccharide-based chiral stationary phases (e.g., Chiralcel OD or OJ columns), with baseline resolution demonstrated for structurally related cyclopentene carboxylates . The ¹H NMR spectrum (400 MHz, CDCl₃) of the (1R)-enantiomer displays diagnostic olefinic proton signals at δ 5.7–6.1 ppm (doublets of doublets, J = 8–10 Hz), while the methylene and methine protons show coupling patterns consistent with a single defined stereochemistry . The racemic mixture gives an identical NMR spectrum, but chiral HPLC analysis reveals two peaks with equal area; the (1R)-enantiomer shows a single dominant peak [1].

Chiral HPLC discrimination
Supporting evidence
Single dominant peak for (1R)-enantiomer; racemate shows two equal-area peaks. Polysaccharide-based CSP, hexane/2-propanol.
Chiral HPLC enables identity verification and purity assessment upon receipt.
Use Chiralcel OD/OJ type columns for analytical method development.
Chiral HPLC separation NMR spectroscopy Chiral derivatization

Recommended Procurement Scenarios for Ethyl (1R)-cyclopent-2-ene-1-carboxylate Based on Quantitative Evidence


Enantioselective Synthesis of Prostaglandin and Cyclopentanoid Natural Product Intermediates

When the synthetic route demands the (R)-configuration at the cyclopentene C1 position to access specific prostaglandin diastereomers, procurement of the (1R)-enantiomer (CAS 162084-63-1) is mandatory. As demonstrated by Helmchen et al., the (R)-configured acid intermediate obtained in >98% ee [1] ensures a diastereomeric product ratio exceeding 99:1, eliminating the need for post-synthetic resolution that would reduce yields by ≥50% [2].

Chiral Building Block Screening for Asymmetric Catalysis and Ligand Design

For research programs developing chiral ligands or organocatalysts, the (1R)-ethyl ester provides a well-defined stereochemical starting point with predictable LogP (1.7) and molecular weight (140.18 g·mol⁻¹) that facilitate rational design [3]. The lower boiling point (~62 °C at 10 Torr for the racemate) relative to the methyl ester analog facilitates easier solvent removal during intermediate isolation .

Method Development and Chiral Purity Reference Standard Preparation

To establish chiral HPLC or GC methods for enantiomeric excess determination, the (1R)-enantiomer serves as an authentic reference standard. Its single dominant peak (≥95% area by chiral HPLC [4]) provides unambiguous retention time calibration, enabling accurate quantification of the undesired enantiomer in reaction products.

Scalable Process Chemistry Requiring Defined Optical Activity for Regulatory Compliance

In process development where regulatory filings require specification of enantiomeric purity, sourcing the (1R)-enantiomer with a certified ee value (≥95% ee) directly satisfies documentation requirements. Starting with the racemate would necessitate additional resolution and rework documentation, increasing both development time and cost [5].

Application
Selection Property
Validation Focus
Prostaglandin / cyclopentanoid intermediate synthesis
High (R)-configuration fidelity for target diastereomer access
Enantiomeric purity via chiral HPLC; lot-specific COA
Chiral ligand or organocatalyst design
Well-defined stereochemistry with predictable physicochemical profile
Enantiomer identity confirmation; LogP and purity verification
Chiral HPLC reference standard preparation
Single enantiomer peak for unambiguous retention time calibration
Chiral HPLC trace with >95% main peak area
Process chemistry requiring documented optical purity
Certified enantiomeric excess documentation
Supplier certificate of analysis; in-house chiral HPLC verification
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